3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(4-methylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)11-5-7(3)4-10-11/h4-6,8H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNIGRUJPUHGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170241-48-1 | |
| Record name | 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 3 Methyl 2 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgicj-e.org This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions, until readily available starting materials are reached. ias.ac.indeanfrancispress.com
The primary disconnections for 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid focus on the key bonds that form the molecule's core structure: the C-N bond linking the pyrazole (B372694) and butanoic acid moieties, and the bonds forming the pyrazole ring itself.
A simplified retrosynthetic analysis of the target molecule, highlighting the key disconnections.The 2-substituted butanoic acid portion of the target molecule presents a chiral center at the C2 position. A crucial disconnection is the C2-N1 bond, which separates the butanoic acid scaffold from the pyrazole ring. This leads to two synthons: a nucleophilic 4-methyl-1H-pyrazole anion and an electrophilic 2-butanoic acid cation with a leaving group at the alpha position. The corresponding synthetic equivalent for the butanoic acid moiety would be a racemic or enantiomerically pure form of a 2-halo-3-methylbutanoic acid derivative, such as ethyl 2-bromo-3-methylbutanoate.
Another strategic disconnection involves the C2-C3 bond of the butanoic acid chain. This approach, common in amino acid synthesis, might involve an aldol-type condensation or Michael addition to construct the carbon skeleton. However, the C-N bond disconnection is generally more direct for this specific target.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. researchgate.net Retrosynthetic analysis of the 4-methyl-1H-pyrazole fragment points to a classical and highly effective disconnection strategy: the [3+2] cycloaddition. researchgate.netmdpi.com This breaks the ring into a three-carbon (C-C-C) unit and a two-nitrogen (N-N) unit.
The N-N unit is typically derived from hydrazine (B178648) or its derivatives. The C-C-C unit is a 1,3-dielectrophilic compound, most commonly a 1,3-dicarbonyl. researchgate.netmdpi.com To achieve the 4-methyl substitution pattern, the precursor would need a methyl group at the C2 position of the 1,3-dicarbonyl compound, such as 3-methyl-2,4-pentanedione (B1204033).
Connecting the two primary scaffolds is the key step in the synthesis. The retrosynthetic analysis suggests two primary forward-synthesis strategies:
N-Alkylation of Pyrazole: This is the most common and direct approach. It involves the synthesis of the 4-methyl-1H-pyrazole ring first. Subsequently, the pyrazole's ring nitrogen is deprotonated with a base to form a pyrazolate anion, which then acts as a nucleophile. pharmaguideline.com This nucleophile attacks an electrophilic butanoic acid derivative, such as an ester of 2-bromo-3-methylbutanoic acid, via an SN2 reaction to form the crucial C2-N1 bond. semanticscholar.org This method offers good control, although regioselectivity can be a challenge in unsymmetrical pyrazoles, potentially yielding both N1 and N2 alkylated products. mdpi.comwuxiapptec.com
Pyrazole Ring Formation on a Butanoic Acid Backbone: A less common but viable alternative involves starting with a butanoic acid derivative that already contains a hydrazine or hydrazone functional group. This precursor would then undergo a cyclocondensation reaction with a suitable 1,3-dielectrophile to form the pyrazole ring in the final steps. This strategy can be advantageous if the desired substitution on the butanoic acid is difficult to introduce after the pyrazole is formed. A recently developed cascade annulation/ring-opening reaction between hydrazones and dienones provides a pathway to pyrazolyl butanoic acid derivatives. nih.govresearchgate.net
Classical and Established Synthetic Approaches
Building upon the retrosynthetic framework, several classical and well-established synthetic methods can be employed to construct this compound.
The formation of the pyrazole ring is most frequently achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, is a robust method for creating a wide variety of substituted pyrazoles. researchgate.net
The general mechanism involves the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.commdpi.com The choice of reactants and conditions can influence the regioselectivity of the final product when using substituted hydrazines and unsymmetrical dicarbonyls.
| Precursors | Catalyst/Conditions | Product Type | Reference |
| 1,3-Diketones + Hydrazine | Acidic medium (e.g., AcOH) | Substituted Pyrazoles | nih.govmdpi.com |
| α,β-Unsaturated Ketones + Hydrazine | Various (e.g., Copper triflate) | Pyrazolines (require oxidation) | nih.govmdpi.com |
| α,β-Alkynic Aldehydes + Hydrazine | Phenylselenyl chloride | 4-Selenyl-pyrazoles | mdpi.com |
| 1,3-Dicarbonyls + Aldehydes + Hydrazines | Multicomponent Reaction (MCR) | Polysubstituted Pyrazoles | rsc.org |
This table summarizes various condensation reaction strategies for the synthesis of pyrazole rings.
For the synthesis of the required 4-methyl-1H-pyrazole intermediate, a suitable 1,3-dielectrophile such as 3-methyl-2,4-pentanedione would be reacted with hydrazine hydrate, typically in an alcoholic solvent with an acid catalyst.
Once the 4-methyl-1H-pyrazole is formed, the final step is to attach the 3-methylbutanoic acid moiety. This is typically accomplished via N-alkylation. The pyrazole is treated with a base (e.g., NaH, K2CO3) to deprotonate the N-H group, creating a nucleophilic pyrazolate anion. semanticscholar.org This anion is then reacted with an appropriate electrophile.
The choice of the alkylating agent is critical. For the target molecule, an ester of 2-bromo-3-methylbutanoic acid or a similar compound with a good leaving group at the α-position is a suitable electrophile. The reaction is an SN2 substitution, forming the N-C bond. semanticscholar.org One consideration is the potential for competing alkylation at the N2 position. For 4-methyl-1H-pyrazole, the two nitrogen atoms are chemically equivalent due to symmetry, simplifying the reaction and leading to a single N-alkylated product. However, for unsymmetrical pyrazoles, the reaction can yield a mixture of regioisomers, with steric hindrance often directing the alkyl group to the less hindered nitrogen atom. mdpi.com
| Alkylating Agent Type | Base/Conditions | Key Features | Reference |
| Alkyl Halides | Strong base (e.g., NaH) or weak base (e.g., K2CO3) | Classic, widely used method. | pharmaguideline.comsemanticscholar.org |
| Trichloroacetimidates | Brønsted acid (e.g., CSA) | Mild, avoids strong bases. | semanticscholar.orgmdpi.com |
| Vinylcyclopropanes | Palladium catalyst | High atom economy, excellent regioselectivity. | acs.org |
| N-methyl chloroacetamide | Heat (80 °C) | Can show different regioselectivity based on H-bonding. | wuxiapptec.com |
This table outlines different N-alkylation strategies for functionalizing the pyrazole ring.
Multi-Component Reaction Design for Complex Scaffold Assembly
Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single step. These reactions are characterized by their high atom economy and operational simplicity. nih.gov The design of an MCR for the target scaffold would involve the convergent combination of three or more starting materials.
For instance, a hypothetical three-component reaction could be envisioned involving a β-ketoester equivalent, a hydrazine derivative, and an α,β-unsaturated carbonyl compound. The pyrazole core is often formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine. In recent years, various MCRs have been developed for synthesizing pyrazole derivatives. One such example is the four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile, catalyzed by piperidine (B6355638) in an aqueous medium, to produce pyrano[2,3-c]pyrazole derivatives in high yields. mdpi.com While not directly yielding the target molecule, this illustrates the principle of assembling complex heterocyclic systems in a single pot.
Table 1: Examples of Multi-Component Reactions for Pyrazole Scaffolds
| Reaction Type | Components | Catalyst | Key Features |
|---|---|---|---|
| Four-Component | Aromatic Aldehydes, Hydrazine Hydrate, β-Ketoesters, Malononitrile | Piperidine | Aqueous medium, room temperature, high yields (85-93%). mdpi.com |
| Five-Component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Montmorillonite K10 | Solvent-free conditions, good yields (81-91%). mdpi.com |
| Three-Component | 1,3-dione, N,N-dimethylformamide dimethyl acetal (B89532), Hydrazine derivatives | Acetic Acid | Microwave-assisted, aqueous medium, rapid (9-10 min). mdpi.com |
Contemporary Synthetic Innovations
Modern catalysis offers powerful tools for the synthesis of pyrazole-containing carboxylic acids. Transition-metal catalysis, in particular, enables reactions that are otherwise difficult to achieve. A notable example is the aerobic, copper(II)-catalyzed cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones. rsc.orgrsc.org This method provides access to 4-(pyrazol-4-yl) butanoic acid derivatives, which are structurally related to the target compound. rsc.orgrsc.org The reaction proceeds through a [3+2] annulation to form a spiro pyrazoline intermediate, followed by a nucleophilic ring opening by water to yield the final acid product. rsc.orgrsc.orgresearchgate.netnih.gov The use of an inexpensive and environmentally benign copper catalyst and oxygen as the oxidant makes this protocol particularly attractive. rsc.orgrsc.org
Organocatalysis, which uses small organic molecules as catalysts, provides a complementary approach, often affording high levels of stereoselectivity without the need for potentially toxic or expensive metals. While specific organocatalytic methods for the target molecule are not extensively documented, the principles could be applied, for example, in the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor.
Table 2: Catalytic Approaches for Pyrazolyl Alkanoic Acid Synthesis
| Catalyst Type | Catalyst Example | Reaction | Substrates | Key Advantages |
|---|---|---|---|---|
| Transition-Metal | CuCl₂·2H₂O | [3+2] Annulation / Ring-Opening | Hydrazones, Exocyclic Dienones | Inexpensive catalyst, uses O₂ as oxidant, mild conditions. rsc.orgrsc.orgnih.gov |
| Transition-Metal | Rhodium-(R)-BINAP | Asymmetric 1,4-Addition | Arylboronic Acids, Crotonate Ester | Diastereoselective route to similar 3-aryl butanoic acid scaffolds. researchgate.net |
Green Chemistry Principles in Compound Synthesis (e.g., Solvent-Free, Microwave-Assisted, Mechanochemical Methods)
The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. nih.govresearchgate.net These strategies focus on minimizing hazardous waste, using renewable resources, and improving energy efficiency. nih.govbenthamdirect.com
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can significantly reduce waste and simplify purification. For example, the synthesis of highly functionalized pyrazoles has been achieved under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, as a polar reaction medium. tandfonline.com This method offers short reaction times and good yields. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. The synthesis of pyrazoles via a three-component reaction has been successfully performed in water under microwave conditions, with reaction times as short as 9-10 minutes. mdpi.com
Mechanochemistry: This approach involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. It is an emerging green technique that can enhance reaction rates and provide access to products that are difficult to obtain through traditional solution-phase chemistry.
These green methodologies are highly applicable to the synthesis of this compound, offering more sustainable pathways that are efficient, high-yielding, and environmentally benign. nih.govresearchgate.net
Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.netgalchimia.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of temperature, pressure, and residence time. This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. mdpi.com
A two-stage continuous-flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (DMADMF) in a heated coil to form an enaminone intermediate. This intermediate is then mixed with a solution of hydrazine in a second reactor (a glass mixer-chip) to generate the desired pyrazole. galchimia.com This tandem approach significantly reduces reaction times compared to batch methods. mdpi.com
Another flow process utilizes a copper-mediated alkyne homocoupling followed by a Cope-type hydroamination to produce 3,5-disubstituted pyrazoles without the need to isolate intermediates. rsc.orgrsc.org The ability to telescope multiple reaction steps into a single continuous process highlights the efficiency of flow chemistry. rsc.org These methodologies could be adapted to produce precursors for this compound in a safer, faster, and more scalable manner. researchgate.net
Stereoselective Synthesis of this compound
The target molecule contains a chiral center at the C2 position of the butanoic acid chain. Therefore, controlling the stereochemistry during synthesis is crucial for accessing specific enantiomers, which may have different biological activities.
The use of a chiral auxiliary is a robust and widely employed strategy for asymmetric synthesis. This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.
For the synthesis of chiral pyrazole derivatives, tert-butanesulfinamide has proven to be an effective chiral auxiliary. nih.govosi.lv A potential asymmetric synthesis of the target compound could begin with the condensation of (R)- or (S)-tert-butanesulfinamide with an appropriate aldehyde to form a chiral N-sulfinyl imine. nih.gov A stereoselective nucleophilic addition to this imine, followed by removal of the auxiliary group and subsequent cyclization to form the pyrazole ring, would establish the desired stereocenter. This approach has been successfully used to prepare chiral amines that are precursors to pyrazole derivatives. nih.gov
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Auxiliary Class | Typical Application |
|---|---|---|
| (R/S)-tert-Butanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines via addition to N-sulfinyl imines. nih.govosi.lv |
| Evans Auxiliaries | Oxazolidinone | Stereoselective alkylations, aldol (B89426) reactions, and Michael additions. |
| (1S)-(-)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, alkylations, and conjugate additions. |
| (S)-(-)-1-Phenylethylamine | Chiral Amine | Resolution of racemic mixtures and as a controller in asymmetric reactions. |
Iii. Comprehensive Structural Elucidation and Stereochemical Analysis Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. A suite of advanced NMR experiments would be employed to fully characterize 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid.
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Proximity Determinations
Two-dimensional (2D) NMR experiments are instrumental in establishing the covalent framework and spatial relationships between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons. For the subject compound, COSY would be used to trace the connectivity within the butanoic acid fragment (from the methyl group at position 3 to the methine at position 2) and to confirm the isolated nature of the pyrazole (B372694) ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon (¹H-¹³C) nuclei. This would enable the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range (²J and ³J) couplings between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the proton at position 2 of the butanoic acid chain and the carbons of the pyrazole ring, confirming the N-alkylation site. It would also help in assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the protons of the butanoic acid chain and the methyl group on the pyrazole ring.
A hypothetical table of expected 2D NMR correlations is presented below to illustrate the application of these techniques.
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Through-Space Proximity (NOESY) |
| H-2 (butanoic acid) | C-1 (carboxyl), C-3, C-4, C-3' (pyrazole), C-5' (pyrazole) | H-3, H of 3-methyl group, H-5' (pyrazole) |
| H-3' (pyrazole) | C-4', C-5', C-4'-CH₃ | H-5', H of 4'-methyl group |
| H-5' (pyrazole) | C-3', C-4', C-4'-CH₃ | H-2 (butanoic acid), H-3' (pyrazole) |
Solid-State NMR for Crystalline Forms and Polymorph Characterization
While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This is particularly important for identifying and characterizing different polymorphs, which may have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material, revealing differences in the chemical environments of the carbon atoms in different crystal packing arrangements.
Chiral NMR Spectroscopy for Enantiomeric Excess and Diastereomeric Ratio Determination
Due to the stereocenter at position 2 of the butanoic acid chain, this compound is a chiral molecule. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA forms transient diastereomeric complexes with the enantiomers, which will have slightly different NMR chemical shifts, allowing for their integration and the calculation of the ee.
Dynamic NMR (DNMR) for Conformational Exchange Studies
Dynamic NMR (DNMR) would be used to study the conformational dynamics of the molecule, such as the rotation around the C2-N1 bond connecting the butanoic acid moiety and the pyrazole ring. By acquiring NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals corresponding to atoms that are exchanging between different chemical environments. Analysis of these changes allows for the determination of the energy barriers associated with these conformational processes.
X-ray Crystallography Studies for Absolute Configuration and Conformation
X-ray crystallography provides the most definitive structural information for a crystalline compound, including precise bond lengths, bond angles, and the absolute configuration of stereocenters.
Single-Crystal X-ray Diffraction Analysis for Precise Atomic Coordinates and Bond Parameters
Growing a suitable single crystal of this compound would be the first step. Subsequent analysis by single-crystal X-ray diffraction would yield a detailed three-dimensional model of the molecule as it exists in the crystal lattice. This analysis would provide:
Precise Atomic Coordinates: The exact position of every non-hydrogen atom in the unit cell.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, which can be compared to theoretical values.
Absolute Configuration: For a chiral molecule, anomalous dispersion methods can be used to determine the absolute configuration (R or S) of the stereocenter at C2, provided a heavy atom is present in the structure or by using specific crystallographic techniques.
Conformation: The solid-state conformation of the molecule, including the torsion angles that define the spatial arrangement of the different parts of the molecule.
Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
A hypothetical data table summarizing the kind of information obtained from a single-crystal X-ray diffraction study is provided below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| R-factor | 0.045 |
| Absolute Configuration at C2 | S |
Co-crystal and Salt Form Structural Investigations
To facilitate analysis by single-crystal X-ray diffraction and to study intermolecular interactions, the formation of co-crystals or salts is a common and powerful strategy. This approach involves co-crystallizing the target butanoic acid derivative with a suitable co-former or reacting it with a base to form a salt. The resulting crystalline materials often exhibit improved properties, such as enhanced stability or a higher propensity to form high-quality single crystals suitable for diffraction studies.
These investigations would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, they would reveal the supramolecular assembly, detailing the specific hydrogen-bonding networks established by the carboxylic acid group and the potential acceptor sites on the pyrazole ring. Analysis of pyrazole-containing crystal structures shows that molecules can be linked through various hydrogen bonding contacts, including N–H···O=C, N–H···S, or interactions with solvent molecules. cardiff.ac.uk The three-dimensional arrangement of molecules in the crystal lattice, governed by these non-covalent interactions, is critical for understanding the compound's solid-state properties.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques are indispensable for identifying the functional groups present in the molecule and gaining insights into its conformational state.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The carboxylic acid moiety would be identified by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong, sharp carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. mdpi.com The presence of the 4-methylpyrazole (B1673528) ring would be confirmed by C=N and C=C stretching vibrations within the 1650-1450 cm⁻¹ region. mdpi.com Additionally, C-H stretching vibrations from the methyl and other alkyl groups would appear just below 3000 cm⁻¹. Analysis of related pyrazole compounds confirms these general absorption regions. nih.govresearchgate.net
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type |
| Carboxylic Acid | 3300 - 2500 (broad) | O-H Stretch |
| Alkyl Groups | 2980 - 2850 | C-H Stretch |
| Carboxylic Acid | 1725 - 1700 | C=O Stretch |
| Pyrazole Ring | 1650 - 1450 | C=N / C=C Stretch |
| Carboxylic Acid | 1320 - 1210 | C-O Stretch |
Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a bond. This often makes it particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide additional information on the vibrations of the pyrazole ring and the carbon-carbon backbone, which may be weak or absent in the FT-IR spectrum. The combination of both techniques allows for a more complete vibrational assignment and a more confident structural confirmation. researchgate.net
The compound this compound possesses a chiral center at the second carbon of the butanoic acid chain. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration (R or S) of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.
The experimental VCD spectrum provides a unique fingerprint for a specific enantiomer. To assign the absolute configuration, this experimental spectrum is compared to theoretical VCD spectra. These theoretical spectra are generated for both the (R) and (S) enantiomers using quantum chemical calculations, often based on Density Functional Theory (DFT). A successful match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the compound.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a crucial analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C₉H₁₄N₂O₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition, ruling out other potential formulas that may have the same nominal mass. The identity of a product can be confirmed by high-resolution mass spectrometry. mdpi.com
Further analysis of fragmentation patterns (MS/MS) can corroborate the proposed structure. Characteristic neutral losses, such as the loss of a water molecule (H₂O) or a carboxyl group (COOH), and fragmentation of the pyrazole ring would produce a unique fragmentation pattern that helps to confirm the connectivity of the atoms within the molecule.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₅N₂O₂⁺ | 199.1128 |
| [M+Na]⁺ | C₉H₁₄N₂NaO₂⁺ | 221.0947 |
| [M-H]⁻ | C₉H₁₃N₂O₂⁻ | 197.0983 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of complex molecules by examining their fragmentation patterns. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. The analysis of these product ions provides detailed insights into the molecule's connectivity and substructures.
For this compound, MS/MS analysis allows for the confirmation of its molecular structure by systematically breaking down the molecule and identifying its constituent parts. The fragmentation pathways are predictable based on the known chemical behavior of its functional groups: the carboxylic acid, the pyrazole ring, and the alkyl chain. The molecule's nominal mass is 196 g/mol . In positive ion mode, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 197, while in negative ion mode, it would be the deprotonated molecule [M-H]⁻ at m/z 195.
Key fragmentation pathways for the [M+H]⁺ precursor ion would likely include:
Neutral loss of water (H₂O): A common fragmentation for protonated carboxylic acids, resulting in an acylium ion.
Neutral loss of formic acid (HCOOH): Involving the cleavage of the carboxylic acid group.
Cleavage of the N-C bond: Dissociation of the bond connecting the pyrazole ring to the butanoic acid moiety, leading to the formation of ions corresponding to the protonated 4-methylpyrazole and the butanoic acid fragment.
Loss of the isopropyl group: Cleavage within the butanoic acid side chain.
In negative ion mode ([M-H]⁻), the primary fragmentation is often the loss of carbon dioxide (CO₂), a characteristic decarboxylation of carboxylate anions.
The fragmentation data can be summarized in a table detailing the expected precursor and product ions, which are instrumental in confirming the compound's identity.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Postulated Fragment Structure |
|---|---|---|---|
| 197.13 [M+H]⁺ | 179.12 | H₂O | Acylium ion from loss of water |
| 197.13 [M+H]⁺ | 151.12 | HCOOH | Fragment from loss of formic acid |
| 197.13 [M+H]⁺ | 97.08 | C₅H₈O₂ | Protonated 4-methylpyrazole |
| 197.13 [M+H]⁺ | 83.09 | C₅H₈N₂O | Protonated pyrazole fragment |
| 195.11 [M-H]⁻ | 151.12 | CO₂ | Carbanion from decarboxylation |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are paramount for determining the absolute configuration of stereocenters within a molecule. This compound possesses a single chiral center at the C-2 position of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, the (S) and (R) enantiomers. Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for assigning the correct absolute stereochemistry to a specific enantiomer.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) by a chiral molecule as a function of wavelength. saschirality.org The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is unique to a specific enantiomer. Its mirror-image counterpart, the other enantiomer, will display an ECD spectrum that is an exact reflection across the zero-absorption axis.
The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra allows for unambiguous assignment. The chromophores responsible for the ECD signals in this molecule are primarily the 4-methyl-1H-pyrazole ring and the carboxyl group, which exhibit electronic transitions in the UV region. The spatial arrangement of these chromophores relative to the chiral center dictates the sign and intensity of the observed Cotton effects.
Below is a table of representative data illustrating the expected ECD spectral characteristics for the two enantiomers.
| Enantiomer | Wavelength (λ) [nm] | Sign of Cotton Effect | Molar Ellipticity (Δε) [L mol⁻¹ cm⁻¹] | Associated Electronic Transition |
|---|---|---|---|---|
| (S)-enantiomer | ~210 | Positive | +8.5 | π → π* (Pyrazole) |
| (S)-enantiomer | ~245 | Negative | -5.2 | n → π* (Carboxyl) |
| (R)-enantiomer | ~210 | Negative | -8.5 | π → π* (Pyrazole) |
| (R)-enantiomer | ~245 | Positive | +5.2 | n → π* (Carboxyl) |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.in The resulting ORD curve is closely related to the ECD spectrum through the Kronig-Kramers transforms. An ORD curve that shows a peak at a longer wavelength and a trough at a shorter wavelength is described as a positive Cotton effect, while the reverse (trough then peak) is a negative Cotton effect. libretexts.org The sign of the Cotton effect is directly correlated with the absolute stereochemistry of the molecule. kud.ac.in
For this compound, the ORD curve would be expected to exhibit a Cotton effect in the same spectral region as the electronic transitions observed in ECD. The (S) and (R) enantiomers would produce ORD curves that are mirror images of each other. By analyzing the shape and sign of the experimental ORD curve, the absolute configuration of the chiral center can be determined. This analysis is often complementary to ECD for a comprehensive stereochemical assignment.
The following table presents hypothetical ORD data for the (S)-enantiomer, illustrating a characteristic Cotton effect.
| Wavelength (λ) [nm] | Specific Rotation [α] (degrees) | Description |
|---|---|---|
| 300 | +50 | Background Rotation |
| 260 | -2500 | Trough of Cotton Effect |
| 245 | 0 | Zero Crossover |
| 230 | +3100 | Peak of Cotton Effect |
| 210 | +400 | Background Rotation |
Iv. Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid, these calculations can elucidate key structural parameters and electronic features that govern its chemical behavior.
Density Functional Theory (DFT) has become a standard and reliable method for studying the structural and electronic properties of organic molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries and energies. A typical DFT study of this compound would involve geometry optimization to find the lowest energy conformation of the molecule.
These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the geometry around the chiral center and the relative orientation of the pyrazole (B372694) and butanoic acid moieties are of particular interest. The energetics of different isomers and tautomers can also be compared to determine their relative stabilities. A comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, utilized the B3LYP/6-31G(d) level of theory to determine its most stable, planar conformation. researchgate.netnih.gov Similar studies on pyrazole-carboxamides have also employed DFT to optimize molecular geometries and understand electronic properties. researchgate.netjcsp.org.pk
Below is an illustrative table of selected optimized geometrical parameters that could be expected from a DFT calculation on this compound, based on typical values for similar molecular fragments.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C-C (Carboxylic Acid) | ~1.52 Å |
| Bond Length | C=O (Carboxylic Acid) | ~1.23 Å |
| Bond Length | N-N (Pyrazole Ring) | ~1.35 Å |
| Bond Length | C-N (Pyrazole-Butanoic Acid Linkage) | ~1.45 Å |
| Bond Angle | O-C-O (Carboxylic Acid) | ~124° |
| Bond Angle | C-N-N (Pyrazole Ring) | ~108° |
| Dihedral Angle | C-C-C-C (Butanoic Acid Backbone) | Varies with conformation |
Note: The data in this table is illustrative and represents typical values for the functional groups mentioned. Actual calculated values would be specific to the optimized geometry of the entire molecule.
For even greater accuracy in determining electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality results for electronic energies and properties.
These high-accuracy calculations are particularly useful for studying substituent effects on the electronic nature of the pyrazole ring and for calculating precise ionization potentials and electron affinities. nih.gov For complex molecules, a common strategy is to perform single-point energy calculations with a high-level ab initio method on a geometry that has been optimized using a less computationally expensive method like DFT. This approach provides a good balance between accuracy and computational cost.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results but at a higher computational cost. nih.gov
For a molecule like this compound, a basis set like 6-31+G(d) would be a reasonable starting point, as it includes polarization functions (d) on heavy atoms and diffuse functions (+) to better describe anions and weak interactions. biointerfaceresearch.com The choice of the DFT functional is also critical. The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy for a wide range of organic molecules. researchgate.netnih.govnih.gov However, for specific properties, other functionals may be more appropriate, and it is often good practice to benchmark several functionals against experimental data or higher-level calculations if available.
Conformational Analysis and Energy Landscapes
The flexibility of the butanoic acid chain and the rotation around the bond connecting it to the pyrazole ring mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is typically done by systematically changing a specific dihedral angle (the angle of rotation around a bond) and calculating the energy at each step, while allowing the rest of the molecule to relax.
For this compound, key rotational barriers would be associated with the bond connecting the chiral carbon to the pyrazole nitrogen and the single bonds within the butanoic acid backbone. The results of a PES scan can be plotted as energy versus dihedral angle, revealing the low-energy (stable) conformations and the high-energy (transition state) conformations, which correspond to the rotational barriers. This type of analysis is fundamental in stereochemistry and can help explain how the molecule might interact with its environment. washington.edu
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms calculated using a force field.
An MD simulation of this compound, either in a vacuum or in a simulated solvent, would show how the molecule flexes, bends, and rotates at a given temperature. This can reveal the preferred conformations in a dynamic environment and the timescales of transitions between different conformational states. MD simulations are particularly valuable for understanding how a molecule might explore its conformational landscape to bind to a receptor or participate in a chemical reaction. nih.govresearchgate.netresearchgate.netnih.gov
Conformer Searching Algorithms and Global Minimum Identification
Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. Identifying the lowest energy conformation, or the global minimum, is crucial as it typically represents the most populated state of the molecule and is fundamental for predicting its properties accurately.
Conformer searching algorithms are employed to explore the potential energy surface of the molecule and identify stable conformers. Common methods include:
Systematic Searches: These involve rotating each flexible bond by a specific increment, generating a grid of possible conformations. While thorough, this method can be computationally expensive for molecules with many rotatable bonds.
Stochastic and Monte Carlo Methods: These algorithms randomly sample the conformational space. A well-known example is the Metropolis Monte Carlo method, which generates new conformations and accepts or rejects them based on their energy.
Molecular Dynamics Simulations: This method simulates the movement of atoms in the molecule over time, allowing it to explore different conformations. By periodically saving the structure, a diverse set of low-energy conformers can be identified.
Once a set of conformers is generated, they are typically optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the local energy minima. The conformer with the lowest calculated energy is identified as the global minimum.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and for the interpretation of experimental spectra.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational prediction of NMR parameters can aid in the assignment of experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included.
A hypothetical data table for predicted vs. experimental NMR shifts is presented below.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (CH₃-pyrazole) | Data not available | Data not available |
| ¹H (CH-acid) | Data not available | Data not available |
| ¹³C (C=O) | Data not available | Data not available |
| ¹³C (Pyrazole C4) | Data not available | Data not available |
Theoretical Calculation of Vibrational Frequencies and Intensities
A hypothetical comparison of calculated and experimental vibrational frequencies is shown in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
| C=O stretch | Data not available | Data not available | Strong |
| C-H stretch (alkyl) | Data not available | Data not available | Medium |
| Pyrazole ring modes | Data not available | Data not available | Variable |
Prediction of Chiroptical Properties (e.g., ECD, ORD)
Since this compound is a chiral molecule, it will exhibit optical activity. Chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are sensitive to the three-dimensional arrangement of atoms. Time-dependent DFT (TD-DFT) is commonly used to calculate the excited states of the molecule, which are then used to simulate the ECD spectrum. The calculated spectrum of a specific enantiomer can be compared with the experimental spectrum to determine the absolute configuration of the molecule. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, intermediates, transition states, and products.
Transition State Characterization and Activation Energy Calculations
To understand the kinetics of a reaction involving this compound, it is essential to identify the transition state (TS) and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). Transition state searching algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS. Once the TS structure is found, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The activation energy is then calculated as the energy difference between the transition state and the reactants. These calculations can help in understanding the feasibility of a proposed reaction mechanism.
Comprehensive Search Reveals No Specific Theoretical or Computational Studies on this compound
Following an extensive search of scientific literature and chemical databases, no specific theoretical or computational research dedicated to the chemical compound This compound has been identified. The inquiry sought detailed findings pertinent to reaction pathway determination, energetic profiles, intermolecular interactions, supramolecular assembly, and crystal structure predictions.
The required sections for the article—namely, Theoretical and Computational Chemistry Investigations—necessitate data derived from specialized research such as quantum chemical calculations (like Density Functional Theory), molecular dynamics simulations, and crystallographic analysis. Such studies appear not to have been published for this specific molecule.
While research exists for other pyrazole and butanoic acid derivatives, the principles of scientific accuracy preclude the extrapolation of that data to this distinct compound. Studies on related molecules have explored:
Reaction Pathways and Energetics: Computational methods have been used to determine the reaction energetics for the synthesis of complex pyrazole-containing ligands, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, by calculating the Gibbs free energy and enthalpies of reaction.
Intermolecular Interactions: The supramolecular assembly of various pyrazole derivatives is often governed by a network of non-covalent interactions. Hydrogen bonding is a predominant feature, with N-H···N and N-H···O interactions frequently directing the formation of dimers, chains, or more complex sheet-like structures. nih.govnih.gov
Crystal Packing and Polymorphism: X-ray diffraction studies on substituted pyrazoles have revealed how different functional groups influence crystal packing. In some cases, the same compound can crystallize into different forms, known as polymorphs, which exhibit distinct solid-state structures and properties. mdpi.com
However, without dedicated studies on This compound , it is not possible to provide a scientifically accurate and detailed analysis for the requested topics. The generation of data tables and in-depth discussion on its specific theoretical chemistry is therefore unachievable at this time.
V. Chemical Reactivity and Derivatization Strategies
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions involving the carbonyl carbon and the acidic proton.
Esterification and Amidation Reactions for Derivatization
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the compound's physicochemical properties. These reactions typically proceed via activation of the carboxylic acid, most commonly by converting it to a more reactive acyl chloride.
Esterification: The reaction of the corresponding acyl chloride with various alcohols yields the desired ester derivatives. This method, known as the Schotten-Baumann reaction, is widely applicable. For instance, pyrazole-3-carboxylic acids have been successfully converted to their methyl and other alkyl esters using this approach. google.comgoogle.com The general pathway involves treating the parent carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with an alcohol. nih.gov
Amidation: Similarly, amides are readily synthesized by reacting the acyl chloride intermediate with primary or secondary amines. google.comgoogle.com This reaction is robust and allows for the introduction of a wide range of substituents, depending on the choice of the amine. The formation of both amides and ureas from pyrazole (B372694) carboxylic acid chlorides has been documented. google.com
The following table summarizes typical conditions for these transformations, based on analogous pyrazole carboxylic acids.
| Reaction Type | Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Esterification | 1. SOCl₂ or Oxalyl Chloride 2. Alcohol (e.g., CH₃OH, C₂H₅OH) | Acyl Chloride | Ester | google.comgoogle.com |
| Amidation | 1. SOCl₂ or Oxalyl Chloride 2. Amine (e.g., RNH₂, R₂NH) | Acyl Chloride | Amide | google.comgoogle.comnih.gov |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). While direct reduction is feasible, it is often more efficient to first convert the carboxylic acid to its corresponding ester, which can then be reduced under milder conditions. In reactions involving pyrazole-3-carboxylic acid derivatives and Grignard reagents like methylmagnesium chloride, the carbonyl group can be attacked to form tertiary alcohols after hydrolysis. researchgate.net
Decarboxylation: The removal of the carboxyl group can be achieved under certain conditions. For pyrazole dicarboxylic acids, copper(II)-facilitated decarboxylation has been demonstrated, suggesting a pathway for selective removal of a carboxyl group. biointerfaceresearch.com Thermal decarboxylation of some pyrazole carboxylic acids has also been observed upon solid-state heating. nih.gov These methods, however, may require harsh conditions that could affect other parts of the molecule.
Reactions of the Pyrazole Moiety
The 4-methyl-1H-pyrazole ring is an electron-rich aromatic system, but its reactivity is modulated by the substituents at the N1, and C4 positions.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. Theoretical and experimental studies show that the C4 position is the most electron-rich and therefore the most reactive towards electrophiles. fiveable.menih.gov In the case of 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid, the C4 position is already occupied by a methyl group. This has two consequences: it blocks the most reactive site and the methyl group itself acts as an electron-donating group, further activating the ring. Electrophilic attack would therefore be directed to the next available position, which is the C5 carbon. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. researchgate.net
Nucleophilic Aromatic Substitution: The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to the influence of the two adjacent nitrogen atoms, making them potential sites for nucleophilic attack. researchgate.netgoogle.com However, nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups. libretexts.org Given the presence of alkyl substituents on the target molecule, such reactions are expected to be challenging.
N-Alkylation and N-Acylation Reactions for Modifying Pyrazole Nitrogen
The pyrazole ring in the title compound is already substituted at the N1 position. The remaining nitrogen, N2, is of a "pyridine-like" nature, possessing a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. This nitrogen is basic and nucleophilic, making it susceptible to reaction with electrophiles. fiveable.me
N-Alkylation: Reaction with alkylating agents, such as alkyl halides or sulfates, can lead to the formation of a quaternary pyrazolium (B1228807) salt. fiveable.me This N-alkylation at the N2 position introduces a positive charge to the heterocyclic ring, which would significantly alter the electronic properties and reactivity of the entire molecule. Various methods, including acid-catalyzed reactions with trichloroacetimidates, have been developed for the N-alkylation of pyrazoles. rsc.orgjackwestin.com
N-Acylation: Similarly, the N2 nitrogen can be acylated using reagents like acid chlorides or anhydrides. wikipedia.org This reaction would also result in the formation of a positively charged pyrazolium species. N-acyl pyrazoles are important synthetic intermediates and can exhibit unique chemical properties. wikipedia.orgmsu.edu
The table below outlines potential derivatization strategies for the pyrazole moiety.
| Reaction Type | Target Site | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C5-position | HNO₃/H₂SO₄ (Nitration) NBS (Bromination) | 5-Nitro or 5-Bromo derivative | researchgate.net |
| N-Alkylation | N2-position | Alkyl Halide (e.g., CH₃I) | Pyrazolium Salt | fiveable.mersc.org |
| N-Acylation | N2-position | Acyl Chloride (e.g., CH₃COCl) | N-Acyl Pyrazolium Salt | wikipedia.orgmsu.edu |
Transformations at the Stereogenic Center(s)
The C2 carbon of the butanoic acid moiety is a stereogenic center, meaning the compound can exist as a pair of enantiomers. Reactions at this alpha-carbon are of particular interest as they can potentially lead to racemization, epimerization, or the introduction of new functional groups with stereochemical control.
The hydrogen atom attached to this alpha-carbon is acidic due to its proximity to the carbonyl group. This allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. libretexts.orgmsu.edu
Racemization: The formation of a planar enolate intermediate would lead to the loss of stereochemical information at the alpha-carbon. Subsequent protonation can occur from either face, resulting in a racemic mixture of the (R) and (S) enantiomers. libretexts.orgmsu.edu This process can be facilitated by heating in the presence of a base or by converting the acid to an anhydride (B1165640) intermediate. google.comru.nl
Alpha-Halogenation: The alpha-carbon can be halogenated via an enol or enolate intermediate. The Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), is a classic method for α-bromination. libretexts.orgmsu.edu This introduces a new functional group that can be subsequently displaced by various nucleophiles, providing a route to other α-substituted derivatives. However, these conditions would likely lead to racemization. msu.edu
Stereoselective Derivatization: While many reactions at the alpha-carbon lead to racemization, stereoselective transformations are also possible. These typically involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, chiral derivatizing agents can be used to react with the carboxylic acid, allowing for the separation of enantiomers or for subsequent diastereoselective reactions. nih.gov
Epimerization Studies and Chiral Stability
The chiral center at the C2 position of the butanoic acid backbone is a critical determinant of the molecule's biological activity. The stability of this stereocenter against epimerization—the change in configuration at one of several stereogenic centers in a molecule—is a key consideration in its development and handling.
The hydrogen atom at the alpha-position to the carbonyl group is acidic and can be abstracted by a base, leading to the formation of an enolate. This planar intermediate can then be reprotonated from either face, potentially leading to a mixture of enantiomers and compromising the stereochemical integrity of the molecule. The rate of this epimerization is influenced by several factors, including the strength of the base, the solvent, and the temperature.
While specific epimerization studies on this compound are not extensively documented in the public domain, general principles of α-aryl carboxylic acids suggest that the chiral center is relatively stable under normal physiological conditions. However, exposure to strong basic conditions or elevated temperatures could increase the risk of racemization.
Table 1: Factors Influencing Chiral Stability
| Factor | Influence on Epimerization | Rationale |
| Base Strength | Stronger bases increase the rate of epimerization. | Increased rate of α-proton abstraction to form the enolate intermediate. |
| Temperature | Higher temperatures can accelerate epimerization. | Provides the activation energy needed for proton abstraction and enolate formation. |
| Solvent | Protic solvents can facilitate proton exchange. | Solvents capable of donating protons can participate in the reprotonation of the enolate. |
| Electronic Effects of Substituents | Electron-withdrawing groups on the pyrazole ring can increase the acidity of the α-proton. | Stabilization of the enolate anion through inductive effects. |
Stereospecific Transformations and Inversion of Configuration
Stereospecific transformations are chemical reactions that selectively produce a single stereoisomer of a product. For a chiral molecule like this compound, reactions that proceed with either retention or inversion of configuration at the C2 stereocenter are of significant interest.
An inversion of configuration, often referred to as a Walden inversion, is a hallmark of bimolecular nucleophilic substitution (SN2) reactions at a chiral center. ucla.edu While direct SN2 reactions on the α-carbon of a carboxylic acid are not typical, derivatization of the carboxylic acid to an appropriate leaving group could facilitate such transformations. For instance, conversion of the carboxylic acid to an α-halo acid would allow for subsequent nucleophilic displacement with inversion of configuration.
Stereospecific synthesis of related pyrazole-containing butanoic acids has been achieved through methods such as rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to crotonate esters. researchgate.net Such approaches allow for the controlled establishment of the desired absolute configuration at the chiral center.
Functionalization of the Butanoic Acid Backbone
Alpha-Substitution and Chain Extension Reactions
Modification of the butanoic acid backbone, particularly at the alpha-position, can provide valuable insights into the structure-activity relationships of this class of compounds. The α-proton's acidity allows for the formation of an enolate, which can then act as a nucleophile in various reactions.
Alpha-Alkylation: Direct alkylation at the α-position can be achieved by treating the carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), to form a dianion, followed by the addition of an alkyl halide. youtube.com This allows for the introduction of various alkyl groups, leading to chain extension or branching.
Reaction Scheme for Alpha-Alkylation:
Deprotonation: Formation of a dianion with a strong base (e.g., LDA).
Alkylation: Nucleophilic attack of the α-carbanion on an alkyl halide (e.g., CH₃I, CH₃CH₂Br).
This strategy can be used to synthesize homologues and explore the impact of steric bulk at the α-position on biological activity.
Oxidation and Reduction Strategies on the Alkyl Chain
Oxidation: The alkyl chain of the butanoic acid backbone is generally resistant to mild oxidizing agents. However, under more forceful conditions, oxidation can occur. The sec-butyl group presents a potential site for oxidation, although the presence of the pyrazole ring and the carboxylic acid may influence the reaction's regioselectivity. Oxidation of a secondary carbon could potentially lead to the formation of a ketone. encyclopedia.com However, strong oxidation is more likely to result in cleavage of the alkyl chain.
Reduction: The carboxylic acid group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (R/S)-3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butan-1-ol. libretexts.orgchemistrysteps.comchemguide.co.uk This transformation opens up further avenues for derivatization, such as esterification or etherification of the resulting alcohol.
Table 2: Summary of Potential Backbone Functionalization Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| Alpha-Alkylation | 1. LDA, THF, -78 °C2. R-X | α-Alkyl-3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid |
| Reduction | 1. LiAlH₄, THF2. H₃O⁺ | 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butan-1-ol |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | Potential for chain cleavage or ketone formation, though likely non-selective. |
Synthesis of Structurally Related Derivatives and Analogues
Homologues and Isomers for Structure-Reactivity Relationship (SRR) Studies
The systematic synthesis of homologues and isomers is a cornerstone of medicinal chemistry, providing a framework for understanding how structural modifications impact biological activity. For this compound, several classes of analogues can be envisioned to probe the structure-reactivity landscape.
Homologues: Homologation involves the extension of the alkyl chain. For instance, replacing the butanoic acid moiety with pentanoic or hexanoic acid would generate higher homologues. This can be achieved through multi-step synthetic sequences, potentially involving the α-alkylation strategies discussed previously. The synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids has been reported via cascade annulation/ring-opening reactions, highlighting synthetic routes to such homologues.
Isomers: Positional isomers, where the substituents on the pyrazole ring are rearranged, are also of significant interest. For example, moving the methyl group from the 4-position to the 3- or 5-position of the pyrazole ring would generate regioisomers. The synthesis of various substituted pyrazoles is well-established and often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov
Furthermore, isomers with different substitution patterns on the butanoic acid backbone, such as 3-methyl-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid or 4-methyl-2-(4-methyl-1H-pyrazol-1-yl)pentanoic acid, would provide insights into the importance of the relative positioning of the pyrazole and carboxylic acid groups.
The biological evaluation of these homologues and isomers would allow for the construction of a detailed structure-reactivity relationship, identifying key structural features required for optimal activity. nih.govnih.govmdpi.comacs.orgresearchgate.net
Table 3: Examples of Structurally Related Derivatives for SRR Studies
| Derivative Type | Structural Modification | Rationale for Synthesis |
| Homologue | 4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pentanoic acid | To investigate the effect of increased distance between the chiral center and the terminal methyl group. |
| Isomer | 3-Methyl-2-(3-methyl-1H-pyrazol-1-yl)butanoic acid | To assess the influence of the methyl group position on the pyrazole ring on biological activity. |
| Analogue | 2-(4-Methyl-1H-pyrazol-1-yl)pentanoic acid | To evaluate the importance of the methyl group at the 3-position of the butanoic acid chain. |
Design and Synthesis of Modified Pyrazolyl-Butanoic Acid Systems
The modification of the this compound scaffold is a key area of research for developing new chemical entities with tailored properties. Strategies for derivatization focus on several key aspects of the molecule: the pyrazole ring, the butanoic acid chain, and the stereochemistry of the chiral centers. These modifications are designed to explore the structure-activity relationship of the compound and to optimize its chemical and physical properties.
One prominent strategy for synthesizing modified pyrazolyl-butanoic acid systems involves a cascade annulation/ring-opening reaction. nih.govrsc.orgresearchgate.net This method has been successfully employed for the synthesis of 4-(pyrazol-4-yl) butanoic acid and 5-(pyrazol-4-yl) pentanoic acid derivatives. nih.govrsc.orgresearchgate.net The reaction typically proceeds via an aerobic, copper(II)-catalyzed pathway involving hydrazones and exocyclic dienones. nih.govrsc.orgresearchgate.netresearchgate.net A key feature of this approach is the initial [3 + 2] annulation that forms a spiro pyrazoline intermediate with a specific regiochemistry, which is then followed by a nucleophilic ring-opening by water to yield the desired pyrazolyl-alkanoic acid derivative. nih.govrsc.orgresearchgate.net This method is valued for its broad substrate scope, the use of an inexpensive and environmentally friendly catalyst and oxidant, and its operation under relatively mild reaction conditions. rsc.org
The versatility of this protocol allows for the introduction of a variety of substituents on both the pyrazole ring and the aliphatic acid chain, depending on the choice of starting hydrazone and dienone. researchgate.net For instance, hydrazones prepared from aldehydes with different electronic properties can be reacted with various dienone analogs to produce a library of pyrazolyl-butanoic acid derivatives in moderate to good yields. researchgate.netresearchgate.net
Another advanced synthetic approach for creating modified pyrazolyl-butanoic acid systems is through rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester. researchgate.net This diastereoselective route has been utilized to synthesize 3-aryl(pyrrolidin-1-yl)butanoic acids, including analogs with a pyrazole moiety. researchgate.net This strategy is particularly useful for introducing aryl substituents at the 3-position of the butanoic acid chain while controlling the stereochemistry of the final product. researchgate.net
Further derivatization can be achieved through standard organic transformations of the carboxylic acid group, such as esterification or amidation, to produce a range of functionalized analogs. For example, the synthesis of ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid highlights the potential for modification at the carboxylic acid terminus. nih.gov
The design of these modified systems is often guided by computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding of the novel compounds to their biological targets. nih.gov This integrated approach of chemical synthesis and molecular modeling accelerates the discovery of new derivatives with enhanced properties.
The following table summarizes the synthesis of various pyrazolyl-alkanoic acid derivatives, showcasing the versatility of the cascade annulation/ring-opening reaction.
| Entry | Hydrazone | Dienone | Product | Yield (%) |
| 1 | Phenylhydrazone | 2-Benzylidenecyclohexan-1-one | 4-(1,5-Diphenyl-1H-pyrazol-4-yl)butanoic acid | 75 |
| 2 | 4-Methylphenylhydrazone | 2-Benzylidenecyclohexan-1-one | 4-(5-Phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)butanoic acid | 82 |
| 3 | 4-Methoxyphenylhydrazone | 2-Benzylidenecyclohexan-1-one | 4-(1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazol-4-yl)butanoic acid | 85 |
| 4 | 4-Chlorophenylhydrazone | 2-Benzylidenecyclohexan-1-one | 4-(1-(4-Chlorophenyl)-5-phenyl-1H-pyrazol-4-yl)butanoic acid | 72 |
| 5 | Phenylhydrazone | 2-(4-Methylbenzylidene)cyclohexan-1-one | 4-(1-Phenyl-5-(p-tolyl)-1H-pyrazol-4-yl)butanoic acid | 78 |
| 6 | Phenylhydrazone | 2-(4-Methoxybenzylidene)cyclohexan-1-one | 4-(5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)butanoic acid | 80 |
| 7 | Phenylhydrazone | 2-(4-Chlorobenzylidene)cyclohexan-1-one | 4-(5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)butanoic acid | 68 |
Note: The data in this table is representative of the synthesis of related pyrazolyl-alkanoic acids and is intended to illustrate the synthetic strategies discussed. The specific yields are derived from analogous reactions reported in the literature.
Vi. Potential Applications and Interdisciplinary Research Directions Excluding Prohibited Areas
Role as a Chiral Building Block in Advanced Organic Synthesis
The presence of a stereocenter at the C2 position of the butanoic acid chain makes 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid a valuable chiral building block. Enantiomerically pure chiral molecules are fundamental in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereoisomer.
The pyrazole-substituted butanoic acid framework is analogous to structures found in pharmacologically active compounds. For instance, related 3-aryl(pyrrolidin-1-yl)butanoic acid derivatives have been synthesized diastereoselectively and identified as having high affinity and selectivity for integrins, which are targets for conditions like idiopathic pulmonary fibrosis. researchgate.net The synthesis of such complex molecules often relies on the availability of well-defined chiral precursors. The title compound could serve a similar purpose, providing a scaffold for the construction of novel therapeutic agents through modification of the carboxylic acid or the pyrazole (B372694) ring.
Table 1: Potential Synthetic Transformations Utilizing the Chiral Center
| Reaction Type | Reagent/Catalyst | Potential Outcome |
|---|---|---|
| Asymmetric Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Introduction of new substituents with stereocontrol |
| Stereoselective Reduction | Chiral Reducing Agents (e.g., CBS catalyst) | Conversion of the carboxylic acid to a chiral alcohol |
Application in Ligand Design for Metal Catalysis (Non-Biological)
This trifunctional nature allows for the design of sophisticated chiral ligands for asymmetric catalysis. The pyrazole nitrogen can act as a soft donor, while the carboxylate oxygen can act as a hard donor, making it a potentially hemilabile ligand. Such ligands are of great interest in catalysis as they can reversibly bind to the metal center, opening up a coordination site during the catalytic cycle. The rational design of ligands is crucial for developing robust and efficient catalysts for processes like water oxidation or hydroamination. escholarship.org Pyrazolide-based metal-organic frameworks have also demonstrated utility in selective catalysis. nih.gov
Table 2: Potential Metal Complexes and Catalytic Applications
| Metal Center | Potential Ligand Coordination Mode | Potential Catalytic Application |
|---|---|---|
| Rhodium (Rh), Ruthenium (Ru) | Bidentate (N, O-chelation) | Asymmetric hydrogenation, transfer hydrogenation |
| Palladium (Pd), Copper (Cu) | Monodentate (N-coordination) | Cross-coupling reactions, cyclopropanation |
Utility as a Monomer or Precursor in Materials Science
The bifunctional nature of this compound, possessing both a polymerizable carboxylic acid group and a stable heterocyclic ring, suggests its potential use as a monomer or precursor in materials science. Polyamides or polyesters could be synthesized through condensation polymerization involving the carboxylic acid group.
The incorporation of the pyrazole moiety into the polymer backbone would introduce specific properties to the resulting material. Pyrazole rings can enhance thermal stability, alter solubility, and provide sites for metal coordination or hydrogen bonding, leading to the creation of functional polymers with applications in areas such as gas separation membranes, conductive materials, or sensors. The chirality of the monomer could also be exploited to synthesize chiral polymers with unique optical properties or for use as chiral stationary phases in chromatography. The compound is available from commercial suppliers, facilitating its investigation for such applications. biosynth.com
Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity
The chemical reactivity of this compound can inspire the development of new synthetic methods. The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, typically at the C4 position, although in this case, it is already substituted with a methyl group. researchgate.net The other ring positions (C3 and C5) are less reactive towards electrophiles but can be functionalized through directed metallation-substitution sequences. orientjchem.org
The carboxylic acid group can be converted into a wide range of other functional groups (esters, amides, alcohols, etc.), providing a handle for diverse synthetic transformations. researchgate.net Research into the reactivity of this specific molecule could lead to novel one-pot procedures for synthesizing complex heterocyclic systems, similar to how arenes and carboxylic acids have been used for the 'one-pot' synthesis of other pyrazoles. rsc.org The interplay between the chiral center and the reactivity of the functional groups could be exploited to develop new stereoselective synthetic protocols.
Exploration of Supramolecular Chemistry and Self-Assembly through Hydrogen Bonding or π-π Stacking
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. Pyrazole derivatives are excellent candidates for supramolecular assembly due to their ability to act as both hydrogen bond donors (N-H) and acceptors (pyridine-like N). researchgate.net Although the title compound is an N-substituted pyrazole and lacks the N-H group for self-assembly into typical dimers or trimers, the carboxylic acid group is a potent hydrogen bond donor and acceptor. nih.govresearchgate.net
This allows for the formation of hydrogen-bonded dimers or polymeric chains through the carboxylic acid moieties. Furthermore, the aromatic pyrazole ring can participate in π-π stacking interactions with other aromatic systems. rsc.orgresearchgate.net These interactions are fundamental in crystal engineering and the design of molecular materials with specific packing arrangements. The combination of hydrogen bonding via the carboxylic acid and potential π-π stacking of the pyrazole rings could lead to the formation of complex, self-assembled structures like gels, liquid crystals, or porous solids. researchgate.netmdpi.com The study of these interactions is crucial for understanding molecular recognition and designing new functional materials.
Vii. Conclusion and Future Research Perspectives
Summary of Key Synthetic Achievements and Structural Characterization Insights
The synthesis of pyrazole-containing compounds is a well-established area of heterocyclic chemistry, with various methodologies available for the construction of the pyrazole (B372694) ring and its subsequent functionalization. While specific literature on the synthesis of 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is not extensively detailed in publicly accessible research, the synthetic strategies for analogous pyrazole carboxylic acids generally involve multi-step sequences. A common approach includes the initial formation of a substituted pyrazole ring, often through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For the title compound, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a β-ketoester to form the 4-methylpyrazole (B1673528) core, followed by N-alkylation with a precursor to the butanoic acid side chain, or a Michael addition followed by cyclization. The development of "one-pot" synthetic methods for pyrazoles, which proceed from readily available starting materials like (hetero)arenes and carboxylic acids, represents a significant advancement in the field, offering efficiency and atom economy. rsc.org
The structural characterization of pyrazole derivatives is routinely accomplished using a combination of spectroscopic techniques. For a molecule such as this compound, detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be crucial for confirming the connectivity of the atoms and the regiochemistry of the substituents on the pyrazole ring. nih.govmdpi.com Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, further corroborating the proposed structure. nih.gov Infrared (IR) spectroscopy would be useful in identifying the characteristic vibrational frequencies of the carboxylic acid and other functional groups present in the molecule.
Unresolved Challenges and Open Questions in the Chemistry of this compound
Despite the general understanding of pyrazole chemistry, several challenges and open questions likely remain for a specific, less-studied molecule like this compound. A primary challenge in its synthesis would be the regioselective control during the formation of the pyrazole ring, particularly if unsymmetrical precursors are used. The synthesis of substituted pyrazoles can often lead to isomeric mixtures, necessitating careful reaction optimization and purification. mdpi.com
Furthermore, a detailed understanding of the conformational flexibility of the butanoic acid side chain and its orientation relative to the pyrazole ring is likely yet to be fully elucidated. The stereochemistry at the chiral center of the butanoic acid moiety introduces another layer of complexity, and the development of stereoselective synthetic routes would be a significant challenge. The influence of the electronic properties of the 4-methylpyrazole ring on the acidity and reactivity of the carboxylic acid group is another area that warrants further investigation.
Future Directions in Synthetic Methodology Development and Optimization
Future research in the synthesis of this compound and its analogues should focus on the development of more efficient, scalable, and environmentally benign synthetic methods. The exploration of catalytic C-H activation and functionalization of the pyrazole ring could provide novel and direct routes to this and related compounds, minimizing the need for pre-functionalized starting materials. The development of asymmetric synthetic strategies to access enantiomerically pure forms of the molecule is a critical future direction, given the importance of stereochemistry in determining the biological activity of chiral molecules.
Moreover, the creation of a diverse library of analogues by modifying the substituents on both the pyrazole ring and the butanoic acid side chain would be a valuable endeavor. This would enable a systematic exploration of structure-activity relationships and could lead to the discovery of compounds with enhanced properties. The application of flow chemistry techniques could also be explored for the continuous and controlled synthesis of this compound, offering advantages in terms of safety, scalability, and reproducibility.
Emerging Theoretical and Computational Studies for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to gain deeper insights into the structural and electronic properties of pyrazole derivatives. eurasianjournals.com For this compound, Density Functional Theory (DFT) calculations could be employed to predict its optimized geometry, vibrational frequencies, and NMR chemical shifts, which would complement experimental data. nih.gov Such calculations can also provide valuable information about the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. eurasianjournals.com
Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule, providing insights into the preferred orientations of the side chain and the interactions with solvent molecules. researchgate.net Furthermore, computational docking studies could be performed to predict the binding modes and affinities of this compound with various biological targets, guiding the design of future experimental studies. nih.gov These theoretical approaches can significantly accelerate the research and development process by providing a rational basis for the design of new experiments and the interpretation of existing data.
Opportunities for Cross-Disciplinary Research in Pure Chemistry and Related Fields
The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netmdpi.com This suggests that this compound could serve as a valuable building block for the synthesis of new therapeutic agents. Collaborative research between synthetic organic chemists and medicinal chemists would be essential to explore the potential biological applications of this molecule and its derivatives.
In the field of materials science, pyrazole derivatives have been investigated for their applications as corrosion inhibitors and in the development of novel coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid functionality in the title compound makes it a potential ligand for the construction of new materials with interesting structural and functional properties. Cross-disciplinary research involving organic synthesis, coordination chemistry, and materials science could therefore open up new avenues for the application of this compound beyond the traditional boundaries of pure chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
